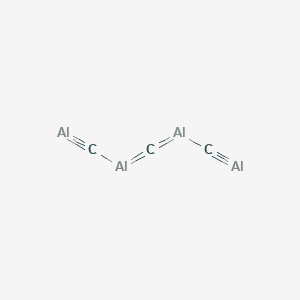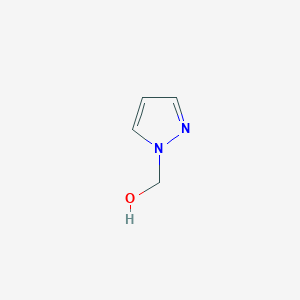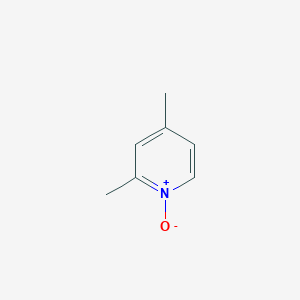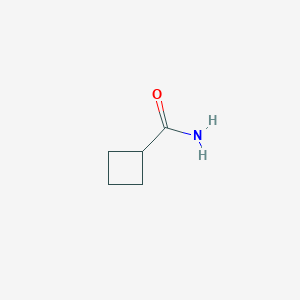
炭化アルミニウム
説明
Aluminum carbide, with the chemical formula Al₄C₃, is a carbide of aluminum. It appears as pale yellow to brown crystals and is stable up to 1400°C. This compound decomposes in water, producing methane gas .
科学的研究の応用
Aluminum carbide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent for the synthesis of other compounds and in the study of reaction mechanisms.
Biology and Medicine:
作用機序
Target of Action
The primary target of aluminum carbide (Al4C3) is carbon materials, particularly graphitized carbon . In the context of aluminum electrolysis cells, the wear of the cathode lining, which is made of carbon material, is a significant concern . The formation of aluminum carbide at the solid-liquid interface between liquid aluminum and carbon is a key process in these systems .
Mode of Action
Aluminum carbide forms through a reaction between aluminum and carbon. The reaction is thermodynamically favored at temperatures corresponding to the operation of the cell . The lack of direct contact between liquid aluminum and the carbon cathode can hinder the reaction . The reaction is as follows:
4Al(l)+3C(s)→Al4C3(s)4Al(l) + 3C(s) \rightarrow Al_4C_3(s) 4Al(l)+3C(s)→Al4C3(s)
This reaction occurs at the interface between aluminum and carbon, resulting in the direct formation of aluminum carbide .
Biochemical Pathways
It’s worth noting that aluminum carbide reacts with water to produce methane , a reaction that could potentially be leveraged in biochemical processes.
Pharmacokinetics
Its high adsorption and bioavailability make it a promising candidate for this purpose . .
Result of Action
The formation of aluminum carbide results in a layer at the solid-liquid interface between aluminum and carbon . This layer can have significant effects on the operation of aluminum electrolysis cells, contributing to the wear of the cathode lining . In a broader context, the reaction of aluminum carbide with water produces methane , which has implications for energy production and environmental impact.
Action Environment
The formation of aluminum carbide is influenced by several environmental factors. The reaction occurs at elevated temperatures (1000-1200°C) and in a stagnant argon atmosphere . The presence of liquid aluminum is also crucial for the reaction to proceed . Furthermore, the reaction is enhanced by the presence of a bath, without which detectable amounts of the carbide cannot form below 1000°C .
準備方法
Synthetic Routes and Reaction Conditions: Aluminum carbide is typically prepared by the direct reaction of aluminum and carbon in an electric arc furnace. The reaction is as follows: [ 4 \text{Al} + 3 \text{C} \rightarrow \text{Al}_4\text{C}_3 ] An alternative method involves the reaction of alumina with carbon, although this method is less favorable due to the generation of carbon monoxide: [ 2 \text{Al}_2\text{O}_3 + 9 \text{C} \rightarrow \text{Al}_4\text{C}_3 + 6 \text{CO} ]
Industrial Production Methods: Industrial production of aluminum carbide can involve various methods such as direct metal carbonization, carbon thermal reduction, sol-gel processes, microwave synthesis, and high-energy mechanical ball grinding . Each method has its advantages and limitations, with factors like synthesis temperature, reaction time, and particle size playing crucial roles.
化学反応の分析
Types of Reactions: Aluminum carbide undergoes several types of chemical reactions, including hydrolysis and reactions with protic reagents.
Common Reagents and Conditions:
Hydrolysis: Aluminum carbide reacts with water to produce aluminum hydroxide and methane: [ \text{Al}_4\text{C}_3 + 12 \text{H}_2\text{O} \rightarrow 4 \text{Al(OH)}_3 + 3 \text{CH}_4 ]
Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form aluminum chloride and methane: [ \text{Al}_4\text{C}_3 + 12 \text{HCl} \rightarrow 4 \text{AlCl}_3 + 3 \text{CH}_4 ]
Major Products Formed: The primary products formed from these reactions are aluminum hydroxide, aluminum chloride, and methane .
類似化合物との比較
Tungsten Carbide (WC): Known for its extreme hardness and used in cutting tools.
Silicon Carbide (SiC): Notable for its thermal conductivity and used in high-temperature applications.
Titanium Carbide (TiC): Used in wear-resistant coatings and cutting tools.
Uniqueness of Aluminum Carbide: Aluminum carbide is unique due to its ability to decompose in water, producing methane. This property is not shared by many other carbides, making it distinct in its chemical behavior .
By understanding the properties, preparation methods, reactions, and applications of aluminum carbide, researchers and industry professionals can better utilize this compound in various fields.
特性
IUPAC Name |
alumanylidynemethyl(alumanylidynemethylalumanylidenemethylidene)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C.4Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCGVPGBKGDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#[Al])[Al]=C=[Al]C#[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Al4 | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10107594 | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum carbide appears as a yellow powder or crystals. Used to make other chemicals., Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9684 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1299-86-1, 12656-43-8 | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001299861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraaluminium tricarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Aluminum carbide is highly reactive with water, undergoing hydrolysis to produce methane (CH4) and aluminum hydroxide (Al(OH)3). [] This reaction can be detrimental to the mechanical properties of materials containing aluminum carbide, as it can lead to degradation and reduced strength. [, ] For example, in diamond/aluminum composites, aluminum carbide hydrolysis weakens the interface between diamond particles and the aluminum matrix, decreasing thermal conductivity and tensile strength. []
ANone: Aluminum carbide (Al4C3):
ANone: While aluminum carbide itself is not typically used as a catalyst, its formation can influence catalytic processes. For example, its presence at the interface of aluminum and carbon-based materials can affect the activity and selectivity of catalysts used in various chemical reactions. Research into specific catalytic applications of aluminum carbide is ongoing.
A: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding the structure and properties of aluminum carbide clusters. [, ] These calculations have predicted various isomeric structures, shedding light on the size-dependent polymorphism of these clusters. []
ANone: The research provided does not focus on the structure-activity relationship of aluminum carbide in the context of biological activity or drug development. It primarily focuses on its material properties and behavior in various chemical and physical environments.
A:
Stability: Aluminum carbide's stability is a significant concern, particularly its susceptibility to hydrolysis in humid environments. [, ]* Formulation Strategies: * Surface Modification:* Coating aluminum carbide particles with polymers like polyvinylpyrrolidone (PVP) can delay the onset of hydrolysis under high temperature and pressure conditions. [] This approach aims to control its reactivity and improve its performance in applications like gas reservoirs.
ANone: While not explicitly covered in the provided research, aluminum carbide's reactivity with water, leading to the formation of flammable methane gas, necessitates careful handling and storage procedures. Proper ventilation and precautions against ignition sources are crucial for ensuring safety.
ANone: The provided research does not address the pharmacokinetics or pharmacodynamics of aluminum carbide. The focus is on its material properties and applications in areas like composites, electronics, and chemical synthesis.
ANone: Alternatives to aluminum carbide depend largely on the specific application:
ANone: While specific recycling methods are not detailed in the research, aluminum carbide waste should be handled with care due to its reactivity with water. Potential management strategies might include:
ANone: Key resources for aluminum carbide research include:
A:
Early Studies: Initial research focused on its synthesis and basic properties, including its discovery and characterization. [, ] * Composite Applications: Investigations into aluminum carbide formation during the processing of aluminum matrix composites marked a significant milestone. [, , , , , ]* Nanostructured Aluminum Carbide:* The synthesis and characterization of aluminum carbide nanoparticles and nanowires represent a more recent research direction. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)



![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)





